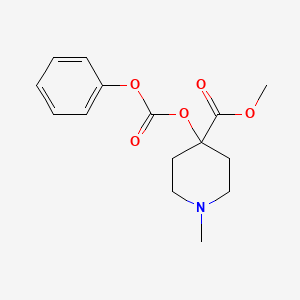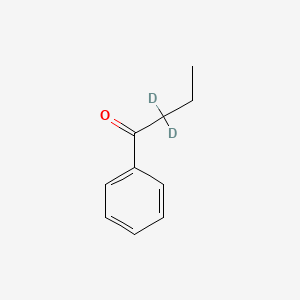
1-Butanone-2,2-d2,1-phenyl-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone-2,2-d2,1-phenyl-(9CI) is a deuterated analog of 1-phenyl-2-butanone. This compound is characterized by the substitution of two hydrogen atoms with deuterium atoms at the second carbon position of the butanone chain. The molecular formula for this compound is C10H10D2O, and it has a molecular weight of 150.22 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone-2,2-d2,1-phenyl-(9CI) typically involves the deuteration of 1-phenyl-2-butanone. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired position .
Industrial Production Methods
Industrial production of deuterated compounds like 1-Butanone-2,2-d2,1-phenyl-(9CI) often involves large-scale catalytic exchange processes. These processes utilize deuterium gas and catalysts in reactors designed to handle high pressures and temperatures. The purity of the final product is ensured through rigorous purification steps, including distillation and chromatography .
化学反応の分析
Types of Reactions
1-Butanone-2,2-d2,1-phenyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid or phenylacetic acid.
Reduction: Formation of 1-phenyl-2-butanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
1-Butanone-2,2-d2,1-phenyl-(9CI) has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties
作用機序
The mechanism of action of 1-Butanone-2,2-d2,1-phenyl-(9CI) involves its interaction with molecular targets through its ketone and phenyl functional groups. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, which can be studied to understand reaction pathways and mechanisms .
類似化合物との比較
Similar Compounds
1-Phenyl-2-butanone: The non-deuterated analog with similar chemical properties but different kinetic behavior.
2-Butanone, 1-phenyl-: Another structural isomer with different reactivity.
Benzyl ethyl ketone: A compound with a similar structure but different functional groups
Uniqueness
1-Butanone-2,2-d2,1-phenyl-(9CI) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as tracing reaction pathways and studying isotope effects. The deuterium substitution can also lead to differences in physical properties, such as boiling points and solubility, compared to its non-deuterated counterparts .
特性
分子式 |
C10H12O |
|---|---|
分子量 |
150.21 g/mol |
IUPAC名 |
2,2-dideuterio-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i6D2 |
InChIキー |
FFSAXUULYPJSKH-NCYHJHSESA-N |
異性体SMILES |
[2H]C([2H])(CC)C(=O)C1=CC=CC=C1 |
正規SMILES |
CCCC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)
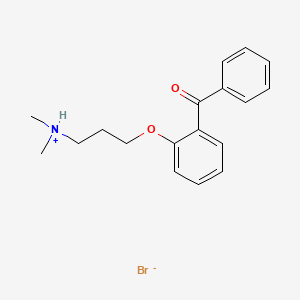
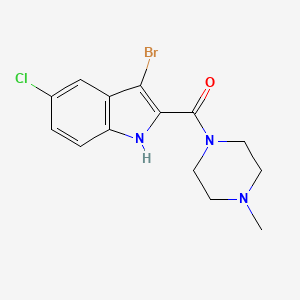

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
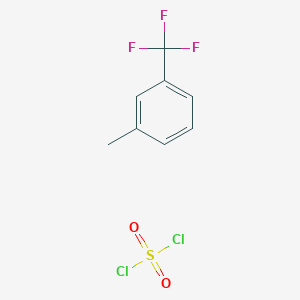


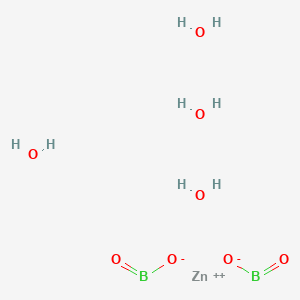

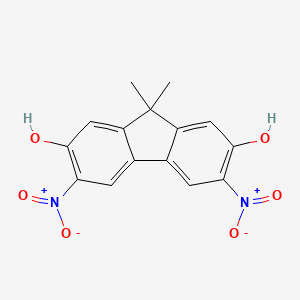

![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
